molecular formula C9H11NO B8430729 4-(5-Methyl-2-furyl)-butane nitrile

4-(5-Methyl-2-furyl)-butane nitrile

Cat. No.: B8430729
M. Wt: 149.19 g/mol
InChI Key: KUHWVSPCFNVKSZ-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-furyl)-butane nitrile is an organic compound featuring a nitrile group (-C≡N) attached to a butane chain substituted with a 5-methyl-2-furyl moiety. The furyl group is a heterocyclic aromatic ring containing oxygen, which confers unique electronic properties to the molecule. Nitriles with furyl substituents are often explored in pharmaceutical and materials chemistry due to their versatility in synthetic modifications and electronic interactions .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)butanenitrile

InChI

InChI=1S/C9H11NO/c1-8-5-6-9(11-8)4-2-3-7-10/h5-6H,2-4H2,1H3

InChI Key

KUHWVSPCFNVKSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Comparable Nitrile Derivatives
Compound Name Substituents/Functional Groups Electronic Effects Reference
4-(5-Methyl-2-furyl)-butane nitrile 5-Methyl-2-furyl, nitrile Electron-rich furyl + polar nitrile -
4-(Diphenylphosphono)-3-methylbut-2-enenitrile Diphenylphosphono, nitrile Phosphonate directs γ-electrophilic substitution
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile Chloro, methoxy, malononitrile Electron-withdrawing groups enhance conjugation
Compounds 5,6 (carboxy esters) Carboxy ester, nitrile Carboxy esters disrupt ICT*

*ICT: Internal Charge Transfer

Key Observations:

  • Electronic Effects: The 5-methyl-2-furyl group in the target compound is electron-rich due to the oxygen atom in the furan ring, which may enhance resonance stabilization of the nitrile group. This contrasts with phosphonate-containing analogs (e.g., 4-(diphenylphosphono)-3-methylbut-2-enenitrile), where the phosphonate group directs electrophiles to the γ-position relative to the nitrile .
  • Substituent Influence: Carboxy ester groups in compounds 5 and 6 () interfere with internal charge transfer (ICT) between the dioxin ring and nitrile groups, reducing bioactivity. In contrast, electron-donor groups (e.g., methoxy in ) proximal to nitriles enhance cytotoxicity by altering charge distribution .
Table 2: Cytotoxicity and Bioactivity of Nitrile Derivatives
Compound Class Substituent Features Cytotoxicity (IC₅₀) Mechanism Reference
Carboxy ester nitriles Ortho/meta-carboxy esters High ICT interference
Electron donor-substituted nitriles Proximal donor groups (e.g., -OCH₃) Moderate Non-uniform charge distribution
Nitro-furan derivatives Nitro + thiazolyl groups Carcinogenic Prostaglandin-mediated metabolism

Key Findings:

  • The target compound lacks nitro or thiazolyl groups linked to carcinogenicity in nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, –11), suggesting lower carcinogenic risk.
  • Cytotoxicity in nitriles correlates with substituent electronic profiles. The methyl furyl group’s electron-donating nature may reduce cytotoxicity compared to carboxy ester analogs .

Physical Properties and Crystallography

  • Crystal Packing: Malononitrile derivatives () exhibit weak C-H···π interactions and hydrogen bonding, stabilizing their crystal lattices. The methyl furyl group in the target compound may similarly influence packing via van der Waals interactions .
  • Spectroscopic Data : Benzofuran nitriles () are characterized by FT-IR (C≡N stretch ~2200 cm⁻¹) and NMR (δ 2.5–3.5 ppm for nitrile-adjacent protons). These techniques would apply to the target compound .

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